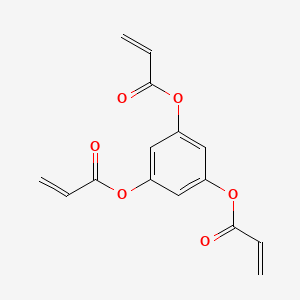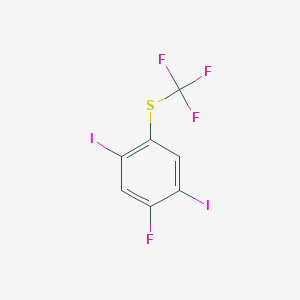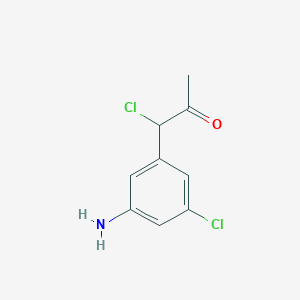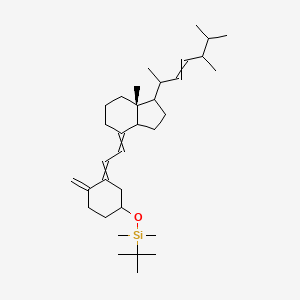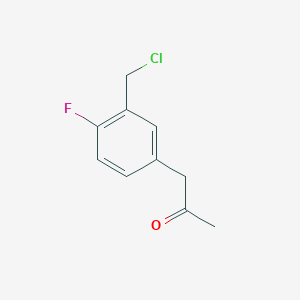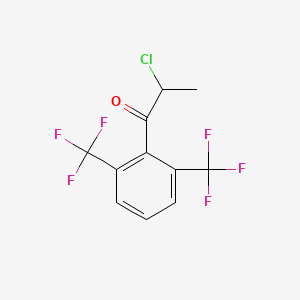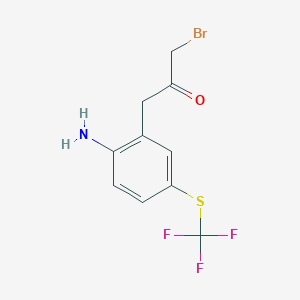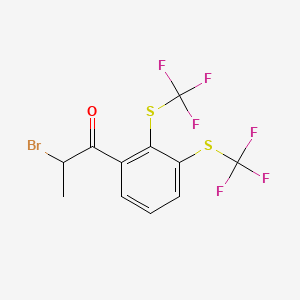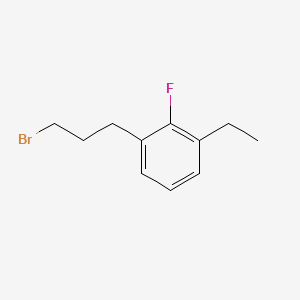
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromopropyl group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethyl-2-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
3-Bromopropylbenzene: Lacks the ethyl group, which can affect its steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring. These groups can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
REPIQZJKCUZABT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


